An In-depth Technical Guide to N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
An In-depth Technical Guide to N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
This guide provides a comprehensive technical overview of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, a molecule of interest within the broader class of thiazole and benzamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its fundamental properties, a plausible synthetic route, and its potential biological significance.
Molecular Identity and Physicochemical Properties
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide is a distinct chemical entity, identified by its specific arrangement of a 2-methylthiazole ring linked via an ethyl chain to a benzamide group. While extensive experimental data for this particular molecule is not widely published, its existence is confirmed through its listing by suppliers such as United States Biological under product number 284284[1]. For the purpose of this guide, its core physicochemical properties have been estimated based on computational models and data from structurally analogous compounds available in public databases.
Table 1: Predicted Physicochemical Properties of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
| Property | Predicted Value | Data Source Context |
| Molecular Formula | C₁₃H₁₄N₂OS | Based on its chemical structure |
| Molecular Weight | 246.33 g/mol | Calculated from the molecular formula[2] |
| XLogP3-AA | 3.3 | An indicator of lipophilicity, predicted for a close isomer[2] |
| Hydrogen Bond Donor Count | 1 | Based on the amide group[2] |
| Hydrogen Bond Acceptor Count | 3 | Based on the nitrogen and oxygen atoms[2] |
| Rotatable Bond Count | 3 | Indicative of molecular flexibility[2] |
| Topological Polar Surface Area | 70.2 Ų | A predictor of drug transport properties, based on a close isomer[2] |
Note: The predicted values are derived from the isomeric compound 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, as detailed in PubChem, and should be considered as estimations for the target molecule.
Rationale and Strategy for Synthesis
The synthesis of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide can be logically approached through a convergent synthesis strategy. This involves the preparation of a key intermediate, the amine 2-(2-methylthiazol-5-yl)ethanamine, followed by its acylation with benzoyl chloride. This approach is favored for its efficiency and the commercial availability of the necessary starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide.
Detailed Experimental Protocol for Synthesis
The following protocol is a proposed method based on established chemical transformations for similar heterocyclic compounds.
Part A: Synthesis of the Amine Intermediate: 2-(2-methylthiazol-5-yl)ethanamine
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Step 1: Hantzsch Thiazole Synthesis of 2-Methyl-5-(chloromethyl)thiazole
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To a solution of thioformamide in a suitable solvent such as ethanol, add an equimolar amount of 1-chloro-2-propanone.
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The reaction mixture is heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield 2-methyl-5-(chloromethyl)thiazole. The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings.
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Step 2: Cyanation to form 2-(2-Methylthiazol-5-yl)acetonitrile
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The 2-methyl-5-(chloromethyl)thiazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
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Sodium cyanide is added portion-wise at room temperature. The reaction is a nucleophilic substitution where the chloride is displaced by the cyanide ion.
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The reaction mixture is stirred until TLC indicates the consumption of the starting material.
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The product is extracted with an organic solvent and purified to give 2-(2-methylthiazol-5-yl)acetonitrile.
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Step 3: Reduction to 2-(2-Methylthiazol-5-yl)ethanamine
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The nitrile intermediate is reduced to the primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is suitable for this transformation.
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The nitrile is added dropwise to a suspension of LiAlH₄ in ether at 0°C.
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After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed.
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Careful quenching of the reaction with water and a sodium hydroxide solution is followed by filtration and extraction to isolate the desired amine, 2-(2-methylthiazol-5-yl)ethanamine.
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Part B: Benzoylation to Yield N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
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Step 4: Schotten-Baumann Reaction
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The synthesized amine, 2-(2-methylthiazol-5-yl)ethanamine, is dissolved in a biphasic system of a non-polar organic solvent (like dichloromethane) and an aqueous solution of a base (like 10% sodium hydroxide).
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Benzoyl chloride is added dropwise to the stirred mixture at a low temperature (0-5°C). The base neutralizes the HCl formed during the reaction, driving it to completion.
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The reaction is stirred vigorously for a few hours at room temperature.
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The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide.
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Final purification can be achieved by recrystallization or column chromatography. This acylation method is a standard and effective way to form amides from amines and acid chlorides[3].
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Potential Biological Significance and Research Context
The structural motifs of thiazole and benzamide are prevalent in a wide array of biologically active compounds, suggesting that N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide could be a molecule of interest for biological screening.
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Thiazole Derivatives: The thiazole ring is a core component in many pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties[4]. The presence of this heterocycle in the target molecule provides a strong rationale for investigating its potential biological activities.
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Benzamide Derivatives: Benzamides are also a well-established class of compounds with diverse therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects. The benzamide moiety can engage in crucial hydrogen bonding interactions with biological targets.
Given the combination of these two pharmacophores, N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide represents a novel chemical space that warrants exploration for potential therapeutic applications. Further research could involve in-vitro and in-vivo screening to elucidate its biological activity profile.
Conclusion
This technical guide provides a foundational understanding of N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, from its basic properties to a detailed synthetic strategy. While experimental data on this specific compound is limited, the information presented, based on established chemical principles and data from related molecules, offers a solid starting point for researchers and drug development professionals interested in exploring its potential.
References
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PubChem. (n.d.). 2-ethyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(2-acetamidoethyl)-4-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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ScienceDirect. (n.d.). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-methyl-2-phenylcarbonylaminoethyl)]-4-n-propylpiperazine amides 2h–k and 1-[2-thiazol-5-yl-(2-methyl-2-phenylcarbonylaminoethyl)]-4-n-propylpiperazine amides 4a–d. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Retrieved from [Link]
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Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). N-Ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Kharkiv University Bulletin. Chemical Series. (2022). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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